Apatinib (free base)

Hepatocellular carcinoma Objective response rate Overall survival

Apatinib free base (CAS 811803-05-1) delivers best-in-class VEGFR2 selectivity (IC50 2 nM) with negligible PDGFR-β (IC50 537 nM) and FGFR1 (>10 µM) off-target activity, enabling clean signaling-pathway dissection. Superior DMSO solubility (99 mg/mL, ≈249 mM) minimizes vehicle artifacts in vitro. Its 18.6 h half-life supports once-daily oral dosing in xenograft models. The free base form ensures precise molar dosing for SAR and PK studies—distinct from the mesylate salt. Verify CAS 811803-05-1 for the authentic free base moiety.

Molecular Formula C25H27N5O4S
Molecular Weight 493.58
CAS No. 1218779-75-9; 811803-05-1
Cat. No. B2444468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatinib (free base)
CAS1218779-75-9; 811803-05-1
Molecular FormulaC25H27N5O4S
Molecular Weight493.58
Structural Identifiers
SMILESCC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O
InChIInChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4)
InChIKeyBDGPIQYIFFSTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Apatinib Free Base (CAS 811803-05-1): Baseline Procurement Profile for VEGFR2-Targeted Research


Apatinib free base (also designated YN968D1 or rivoceranib; CAS 811803-05-1) is a small-molecule receptor tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR2, KDR) [1]. The compound exerts its antiangiogenic activity by binding to the intracellular ATP-binding pocket of VEGFR2, thereby inhibiting VEGF-stimulated receptor autophosphorylation and downstream endothelial cell signaling [2]. While apatinib also inhibits c-Kit, Ret, and c-Src at higher concentrations, its pharmacological profile is dominated by potent VEGFR2 suppression [3]. As the free base form, it serves as the active pharmaceutical moiety distinct from its mesylate salt formulation (CAS 1218779-75-9), enabling flexible use in both in vitro biochemical assays and in vivo xenograft studies requiring precise molar dosing .

Why Apatinib Free Base Cannot Be Substituted with Other VEGFR2 TKIs Without Scientific Justification


The VEGFR2 tyrosine kinase inhibitor class is pharmacologically heterogeneous, with marked divergence in kinase selectivity profiles, clinical efficacy across tumor types, and toxicity signatures. Apatinib demonstrates a substantially narrower kinase inhibition spectrum than sorafenib, sunitinib, or regorafenib, translating to differential clinical outcomes: apatinib yields superior objective response rates in first-line hepatocellular carcinoma but inferior overall survival compared to sorafenib, highlighting that VEGFR2 potency alone does not predict therapeutic utility [1]. Moreover, apatinib possesses unique pharmacokinetic properties, including a prolonged steady-state half-life of 18.6 hours and predominant fecal excretion, which distinguishes its dosing and metabolic profile from its analogs [2]. The free base form (CAS 811803-05-1) further differs from the mesylate salt in molecular weight, solubility characteristics, and formulation compatibility—parameters critical for accurate experimental design and reproducibility . These quantifiable divergences preclude simple within-class substitution and mandate compound-specific evidence when selecting apatinib for research or procurement.

Apatinib Free Base: Quantified Differential Evidence vs. Sorafenib, Sunitinib, and Regorafenib


Superior Short-Term Objective Response Rate vs. Sorafenib in First-Line Advanced HCC, Counterbalanced by Inferior Overall Survival

In a meta-analysis of 12 studies comprising 1,150 patients with advanced hepatocellular carcinoma (HCC), apatinib monotherapy produced a significantly higher objective response rate (ORR) compared with sorafenib monotherapy in the first-line setting (OR = 3.06; 95% CI: 1.76–5.31) [1]. However, this short-term efficacy advantage was offset by inferior long-term outcomes: apatinib demonstrated significantly worse overall survival (HR = 1.43; 95% CI: 1.08–1.88) and no advantage in progression-free survival (HR = 1.35; 95% CI: 0.94–1.96) [1]. Additionally, apatinib exhibited a higher incidence of hypertension, proteinuria, and oral mucositis, with significantly greater rates of dose reduction and discontinuation compared to sorafenib (P < 0.05) [1]. These data establish that apatinib and sorafenib are not interchangeable: apatinib offers enhanced initial tumor shrinkage at the cost of reduced long-term survival benefit and distinct toxicity management requirements.

Hepatocellular carcinoma Objective response rate Overall survival Tyrosine kinase inhibitor

Narrower Kinase Selectivity Profile: Superior VEGFR2 Specificity vs. Sorafenib and Sunitinib

Apatinib exhibits a markedly narrower kinase inhibition spectrum than its closest analogs. Against VEGFR2, apatinib achieves an IC50 of 2 nM, compared with 15 nM for sorafenib, 10 nM for sunitinib, and 4.2 nM for regorafenib [1]. Crucially, apatinib shows minimal activity against PDGFR-β (IC50 = 537 nM), whereas sorafenib (IC50 = 57 nM), sunitinib (IC50 = 8 nM), and regorafenib (IC50 = 22 nM) potently inhibit this off-target kinase [1]. Similarly, apatinib spares FGFR1 (IC50 > 10,000 nM), in contrast to sorafenib (IC50 = 580 nM) and sunitinib (IC50 = 202 nM) [1]. This selective VEGFR2-focused profile suggests that apatinib may produce a differentiated toxicity signature—particularly reduced PDGFR-β-mediated adverse effects—though direct comparative toxicity data from controlled studies remain limited [2].

Kinase selectivity VEGFR2 PDGFR-β FGFR1 IC50 comparison

Free Base vs. Mesylate Salt: Quantified Molecular and Solubility Differentiation

Apatinib free base (CAS 811803-05-1) and apatinib mesylate (CAS 1218779-75-9) differ substantially in key physicochemical parameters with direct implications for experimental design and procurement. The free base has a molecular weight of 397.47 g/mol (molecular formula C24H23N5O), whereas the mesylate salt has a molecular weight of 493.58 g/mol (C25H27N5O4S) . This 24.2% difference in molecular weight necessitates precise molar correction when substituting one form for the other in concentration-dependent assays. Furthermore, the free base demonstrates DMSO solubility of 99 mg/mL (≈249 mM), while the mesylate salt exhibits DMSO solubility of 22 mg/mL (≈44.6 mM) —a 5.6-fold difference in molar solubility in the standard organic vehicle. In aqueous buffers, both forms are poorly soluble (<1 mg/mL), but the mesylate salt offers slightly improved solubility in 0.5% CMC (carboxymethylcellulose) suspension vehicles used for oral gavage in rodent studies [1].

Free base Mesylate salt Molecular weight Solubility Formulation

Distinct Pharmacokinetic Profile: Prolonged Steady-State Half-Life and Fecal Excretion Pathway

Apatinib exhibits a unique pharmacokinetic profile among VEGFR2 TKIs, characterized by a prolonged elimination half-life upon repeated dosing. Following a single oral dose, apatinib demonstrates rapid absorption with mean Tmax of 1.7–2.3 hours and an elimination half-life of 7.9–9.4 hours [1]. However, after eight consecutive days of once-daily dosing, the steady-state half-life extends to 18.6 hours without significant drug accumulation [1]. In humans, apatinib is predominantly excreted via the fecal route, with 69.8% of the administered dose recovered in feces and only 7.02% in urine within 96 hours post-dose, totaling 76.8% recovery [2]. This excretion profile contrasts with sunitinib, which undergoes primarily hepatic metabolism with 61% fecal and 16% renal excretion, and sorafenib, which exhibits 77% fecal and 19% urinary excretion [3]. The extended steady-state half-life supports once-daily dosing regimens, while the predominant fecal excretion pathway may reduce renal clearance-related variability in patients with compromised kidney function.

Pharmacokinetics Half-life Excretion Steady-state Metabolism

Apatinib Free Base: Evidence-Derived Optimal Research and Industrial Application Scenarios


In Vitro VEGFR2-Dependent Angiogenesis Assays Requiring Minimal Off-Target Kinase Interference

Investigators conducting HUVEC tube formation, migration, or proliferation assays driven by VEGF stimulation should select apatinib free base when the experimental objective requires potent VEGFR2 inhibition (IC50 = 2 nM) with minimal confounding from PDGFR-β (IC50 = 537 nM) or FGFR1 (IC50 > 10,000 nM) activity [1]. Unlike sorafenib or sunitinib—both of which potently inhibit PDGFR-β (IC50 = 57 nM and 8 nM, respectively)—apatinib permits cleaner dissection of VEGFR2-specific signaling pathways [1]. The free base form (CAS 811803-05-1) is preferred for in vitro work due to its superior DMSO solubility (99 mg/mL; ≈249 mM), enabling preparation of concentrated stock solutions with minimal vehicle artifacts . Researchers should note that the 1 nM VEGFR2 IC50 value reported in some vendor datasheets may reflect assay-specific conditions; the comparative 2 nM value cited above derives from the same study as comparator data and should be used for cross-compound normalization [1].

In Vivo Xenograft Models Prioritizing Rapid Tumor Volume Reduction as Primary Endpoint

Preclinical oncology studies using human tumor xenograft models in immunodeficient mice should consider apatinib when the primary endpoint is short-term tumor volume reduction rather than overall survival. Oral administration of apatinib at 100–200 mg/kg/day for two weeks significantly inhibited tumor growth in multiple xenograft models [1]. This aligns with clinical meta-analysis data showing superior objective response rates (OR = 3.06; 95% CI: 1.76–5.31) for apatinib versus sorafenib in first-line HCC . For gavage administration, investigators may select either the free base or mesylate salt; however, the mesylate salt provides improved suspension stability in 0.5% CMC vehicle, while the free base requires more rigorous formulation optimization for consistent oral bioavailability [2]. The extended steady-state half-life of 18.6 hours supports once-daily dosing protocols, simplifying husbandry logistics for multi-week efficacy studies [3].

Gastric Cancer and Hepatocellular Carcinoma Translational Research Programs

Research programs focused on gastric cancer (including gastroesophageal junction adenocarcinoma) and hepatocellular carcinoma (HCC) represent the highest-evidence translational applications for apatinib. Apatinib is approved in China for advanced gastric cancer and has demonstrated clinical activity in HCC, with network meta-analysis data showing a 97.5% probability of being the most effective agent for improving progression-free survival in advanced gastric cancer among anti-angiogenic therapies [1]. The free base form is the appropriate selection for biomarker discovery studies, mechanism-of-action investigations, and combination therapy screening where the active pharmaceutical moiety—rather than the salt formulation—is required for accurate structure-activity relationship analysis . Investigators should note that while apatinib offers improved short-term response in HCC versus sorafenib, long-term survival outcomes are inferior (HR = 1.43; 95% CI: 1.08–1.88) [2]; this divergent efficacy profile should inform experimental design and endpoint selection.

Pharmacokinetic and Drug-Drug Interaction Studies in Rodent Models with Renal Insufficiency

Apatinib's distinctive excretion profile—predominantly fecal (69.8%) with minimal renal clearance (7.02%)—makes it a preferred VEGFR2 TKI for pharmacokinetic studies in rodent models of renal impairment or nephrotoxicity [1]. In contrast, sunitinib and sorafenib exhibit higher fractional renal excretion (16% and 19%, respectively), potentially confounding PK interpretation in renal-compromised animals . The free base form enables precise molar dosing calculations independent of salt counterion mass adjustments, reducing inter-study variability in PK parameter estimation [2]. Additionally, apatinib has been shown to reverse ABCB1- and ABCG2-mediated multidrug resistance (MDR) by inhibiting transporter efflux function without downregulating transporter expression, suggesting utility in combination studies with established chemotherapeutic substrates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apatinib (free base)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.